1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring system, followed by the introduction of the amino and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indene derivatives.
Scientific Research Applications
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: This compound shares a similar indene structure but has different functional groups, leading to distinct biological activities.
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: This compound has a similar core structure but includes a tert-butoxycarbonyl group, which may affect its reactivity and applications.
Uniqueness
1-Amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-amino-4-methoxy-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-2-3-8-7(9)5-6-11(8,12)10(13)14/h2-4H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
MRHDPNNJYDWNLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(C(=O)O)N |
Origin of Product |
United States |
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